![molecular formula C35H42N4O7S B567014 Fmoc-N-Me-Arg(Pbf)-OH CAS No. 913733-27-4](/img/structure/B567014.png)
Fmoc-N-Me-Arg(Pbf)-OH
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Overview
Description
Fmoc-N-Me-Arg(Pbf)-OH is a derivative used for the introduction of N-α-methyl-arginine amino-acid residues by Fmoc Solid Phase Peptide Synthesis (SPPS) . It has a molar mass of 662.80 g/mol .
Synthesis Analysis
The synthesis of Fmoc-N-Me-Arg(Pbf)-OH involves the use of any standard activation method . The Pbf protecting group can be easily cleaved during the trifluoroacetic acid (TFA)-mediated cleavage reaction .
Molecular Structure Analysis
The Hill formula for Fmoc-N-Me-Arg(Pbf)-OH is C₃₅H₄₂N₄O₇S₇ . The structure formula can be found on the product page .
Chemical Reactions Analysis
The poor performance of Fmoc-N-Me-Arg(Pbf)-OH in peptide chain growth is attributed to the formation of a fully inactive δ-lactam, which often results in a reduction in yield and the concomitant formation of the corresponding des-Arg peptides .
Physical And Chemical Properties Analysis
Fmoc-N-Me-Arg(Pbf)-OH appears as a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF .
Scientific Research Applications
Improvement of Solid-Phase Peptide Synthesis (SPPS) : The incorporation of Fmoc-Arg(Pbf)-OH in SPPS using N-butylpyrrolidinone (NBP) as a solvent was explored by De la Torre et al. (2020). They developed a strategy to improve the performance of SPPS, particularly for the industrial preparation of peptides using this approach (De la Torre et al., 2020).
Synthesis of Pbf-Protected Argininic Acid : The efficiency of NO as a temporary guanidino-protecting group in the synthesis of Pbf-protected argininic acid, a building block for Fmoc-SPPS, was demonstrated by Cupido et al. (2005). They obtained high yields using a large excess of nitrosating agent (Cupido et al., 2005).
Enhanced Synthesis Methods : Yong-yu Hong (2006) studied the synthesis of Fmoc-Arg(Pbf)-OH and found that adding phase-transfer catalyzer tetraethyl ammonium bromide (TEBA) improved the reaction efficiency and yield (Hong Yong-yu, 2006).
Microwave-Irradiation Techniques : Shen Shu-bao (2012, 2009) explored the use of microwave-irradiation in the solid phase synthesis of peptides, such as leuprorelin, involving Fmoc-Arg(Pbf)-OH. This technique improved the yield and efficiency of the coupling reactions (Shen Shu-bao, 2012), (Shen Shu-bao, 2009).
Impurity Identification in Fmoc-Amino Acids : Hlebowicz et al. (2008) identified beta-Ala contamination in Fmoc-amino acids, including Fmoc-Arg(Pbf)-OH, as a general problem in the manufacture of peptide drug substances. They collaborated with suppliers to introduce new specifications to limit these impurities (Hlebowicz et al., 2008).
Optimization of Solid-Phase Synthesis Conditions : Roodbeen et al. (2012) conducted a study on microwave heating in the solid-phase synthesis of N-methylated peptides. They found that incorporation of Fmoc-Arg(Pbf)-OH had higher yields at room temperature, highlighting the impact of temperature on synthesis efficiency (Roodbeen et al., 2012).
Application in Antitumor Peptide Synthesis : The synthesis of antitumor peptide AP-9 using Fmoc-SPPS was explored by Pingkai O. (2007). They optimized conditions for the coupling reaction involving Fmoc-Arg(Pbf)-OH, achieving a high yield of 80.2% (Pingkai O., 2007).
Synthesis of Alzheimer's Aβ-Amyloid Peptide : Milton et al. (1997) described the use of Fmoc-aminoacyl fluorides, including Fmoc-Arg(Pbf)-OH, in the synthesis of Alzheimer's Aβ-amyloid peptide, demonstrating an improvement in yield and purity (Milton et al., 1997).
Mechanism of Action
Target of Action
Fmoc-N-Me-Arg(Pbf)-OH is a modified amino acid used in peptide synthesis . The primary targets of this compound are the peptide sequences that it is incorporated into during synthesis . These peptide sequences can vary widely, depending on the specific application or research focus .
Mode of Action
The compound interacts with its targets through the process of peptide synthesis . During this process, Fmoc-N-Me-Arg(Pbf)-OH is incorporated into the growing peptide chain, contributing its unique chemical structure to the final peptide product . This results in changes to the peptide’s overall structure and function, depending on the specific location and context of the Fmoc-N-Me-Arg(Pbf)-OH within the peptide sequence .
Biochemical Pathways
The biochemical pathways affected by Fmoc-N-Me-Arg(Pbf)-OH are largely dependent on the specific peptide sequences it is incorporated into . As a building block in peptide synthesis, this compound can influence a wide range of biochemical pathways through its role in the creation of bioactive peptides . These peptides can interact with various biological targets, influencing cellular signaling, enzymatic activity, and other biochemical processes .
Pharmacokinetics
As a compound used in peptide synthesis, its pharmacokinetic properties would be largely determined by the specific peptide it is incorporated into . The bioavailability of the resulting peptide would also depend on factors such as its size, charge, hydrophobicity, and the presence of any additional modifications .
Result of Action
The molecular and cellular effects of Fmoc-N-Me-Arg(Pbf)-OH’s action are determined by the specific peptide sequences it is incorporated into . These peptides can have a wide range of effects, from influencing cellular signaling pathways to modulating the activity of enzymes or other proteins . The specific effects would depend on the peptide’s structure, function, and its interactions with other molecules in the cell .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Fmoc-N-Me-Arg(Pbf)-OH. Factors such as temperature, pH, and the presence of other chemicals can affect the peptide synthesis process and the stability of the resulting peptides . Additionally, the biological environment in which the peptides act (such as the presence of specific enzymes or cellular structures) can also influence their efficacy .
Future Directions
properties
IUPAC Name |
(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)27-18-35(4,5)46-30(20)27)47(43,44)38-33(36)37-17-11-16-29(32(40)41)39(6)34(42)45-19-28-25-14-9-7-12-23(25)24-13-8-10-15-26(24)28/h7-10,12-15,28-29H,11,16-19H2,1-6H3,(H,40,41)(H3,36,37,38)/t29-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGKXARLCPKZHJ-LJAQVGFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N4O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
913733-27-4 |
Source
|
Record name | Fmoc-N-Me-Arg(Pbf)-OH | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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